molecular formula C8H9ClN2O2 B8806919 Methyl 4-chloro-3-hydrazinylbenzoate CAS No. 89981-25-9

Methyl 4-chloro-3-hydrazinylbenzoate

Cat. No.: B8806919
CAS No.: 89981-25-9
M. Wt: 200.62 g/mol
InChI Key: DSGSWTTVLFYPEL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydrazinylbenzoate (CAS 89981-25-9) is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound serves as a versatile chemical intermediate and key synthon in organic synthesis, particularly in the development of novel benzohydrazide derivatives . Its molecular scaffold, featuring both a hydrazine and an ester functional group, makes it a valuable building block for researchers in medicinal chemistry. Scientific studies have explored the integration of such hydrazinyl-benzoate structures into larger, complex molecules designed as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors . These inhibitors are a significant focus in anticancer research, as the EGFR pathway is implicated in the proliferation and survival of various solid tumors . Consequently, this compound is of high value for researchers synthesizing and evaluating novel compounds for antiproliferative activity against cancer cell lines such as A549 (human lung cancer), MCF-7 (human breast cancer), HeLa (human cervical cancer), and HepG2 (human hepatocellular cancer) . The compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

CAS No.

89981-25-9

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 4-chloro-3-hydrazinylbenzoate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-3-6(9)7(4-5)11-10/h2-4,11H,10H2,1H3

InChI Key

DSGSWTTVLFYPEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NN

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

Methyl 4-chloro-3-hydrazinylbenzoate shares functional groups with several analogs:

  • Ester group : Common in compounds like methyl salicylate (Table 3 in ) and sandaracopimaric acid methyl ester (). These esters exhibit similar solubility in organic solvents but differ in stability due to substituent effects.

  • Hydrazinyl group : Found in hydrazine derivatives such as C18H13ClN6O2S () and pyridin-3-ylmethyl carbamate derivatives (). The hydrazinyl group enables chelation with metals and participation in condensation reactions.
  • Chloro substituent: Present in 4-chlorobenzophenone (), which influences electron-withdrawing effects and aromatic ring reactivity.

Physical and Chemical Properties

Property This compound 4-Chlorobenzophenone () Methyl Salicylate ()
Molecular Weight ~200–220 g/mol (estimated) 216.66 g/mol 152.15 g/mol
Melting Point 167–170°C (analog from ) 75–77°C −8°C
Solubility Moderate in polar solvents Low in water, high in organics High in ethanol, ether
Reactivity Hydrazone formation, ester hydrolysis Electrophilic substitution Ester hydrolysis, methylation

Key Differences :

  • The hydrazinyl group in this compound enhances its nucleophilic character compared to 4-chlorobenzophenone, which lacks such a reactive site.
  • Unlike methyl salicylate, the chloro substituent in the target compound reduces electron density in the aromatic ring, affecting electrophilic substitution patterns .

Theoretical and Computational Insights

Studies on triazolone derivatives () using B3LYP/6-31G(d,p) methods highlight the importance of substituents on electronic properties. For this compound:

  • Mulliken Charges : The chlorine atom carries a partial negative charge, while the hydrazinyl group contributes to positive charge localization on nitrogen.
  • HOMO-LUMO Gap: Estimated to be narrower than non-hydrazinyl analogs, suggesting higher reactivity .

Q & A

What are the optimal synthetic routes for Methyl 4-chloro-3-hydrazinylbenzoate, and how can reaction conditions be tailored to improve yield?

Answer:
A common approach involves esterification of 4-chloro-3-hydroxybenzoic acid with methanol under acid catalysis, followed by hydrazine substitution at the 3-position. Key parameters include:

  • Catalyst selection : Sulfuric acid or thionyl chloride for esterification .
  • Hydrazine introduction : Use of hydrazine hydrate in ethanol under reflux (60–80°C) to replace hydroxyl groups, monitored by TLC .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity. Yield optimization (typically 65–75%) requires stoichiometric control of hydrazine to avoid over-substitution.

How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?

Answer:
Density Functional Theory (DFT) can model:

  • Charge distribution : Identifying electrophilic/nucleophilic sites (e.g., hydrazinyl N-atoms vs. ester carbonyl) .
  • Hydrogen bonding : Predicting intermolecular interactions in crystal packing (e.g., N–H⋯O bonds) using lattice energy calculations .
  • Reaction pathways : Simulating hydrazine substitution kinetics or ester hydrolysis mechanisms. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

When experimental spectral data (e.g., NMR, IR) conflicts with theoretical predictions, what strategies can researchers employ to resolve these discrepancies?

Answer:

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for ambiguous hydrazinyl proton signals .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks to rule out impurities .
  • Computational refinement : Adjust DFT parameters (e.g., solvent effects, basis sets) to align theoretical IR/NMR with experimental data .

What spectroscopic techniques are most effective for characterizing the hydrazinyl and ester functional groups in this compound?

Answer:

  • IR spectroscopy : Detect N–H stretches (3200–3350 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • ¹H/¹³C NMR : Identify ester methyl protons (δ 3.8–4.0 ppm) and hydrazinyl NH₂ protons (δ 4.5–5.5 ppm, broad) .
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for analogous hydrazides .

How does the presence of the hydrazinyl group influence the compound's potential as a precursor in heterocyclic synthesis?

Answer:
The hydrazinyl group enables:

  • Cyclocondensation : React with ketones or aldehydes to form pyrazole or triazole rings, leveraging nucleophilic NH₂ .
  • Metal coordination : Act as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems.
  • Oxidative coupling : Generate diazenes or azides under oxidative conditions. Studies on bromo analogs suggest similar reactivity .

What are the best practices for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures .
  • Slow evaporation : Maintain ambient temperature and low humidity to control nucleation .
  • Seeding : Introduce microcrystals from prior batches to guide growth.
  • DFT-guided optimization : Predict lattice energy and hydrogen-bonding patterns to select ideal solvents .

How can researchers design stability studies to evaluate the degradation pathways of this compound under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
  • HPLC-MS monitoring : Track hydrolysis products (e.g., free hydrazine or benzoic acid derivatives) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life and identify dominant degradation mechanisms (e.g., ester hydrolysis vs. hydrazine oxidation).

What structural analogs of this compound have demonstrated bioactivity, and how can SAR studies guide derivative design?

Answer:

  • Bromo analogs : Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride shows antimicrobial activity, suggesting halogen position impacts potency .
  • Fluoro derivatives : Enhanced lipophilicity and metabolic stability observed in fluoro-substituted benzoates .
  • SAR strategy : Modify substituents at positions 3 and 4 to balance electronic effects (e.g., Cl for electron withdrawal) and steric bulk.

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